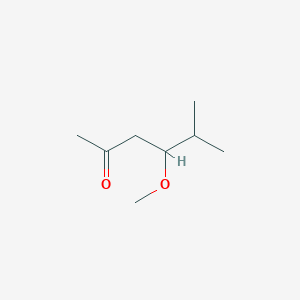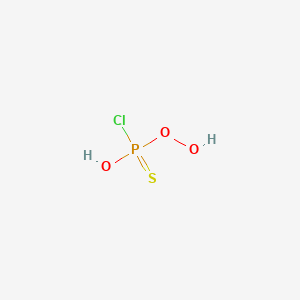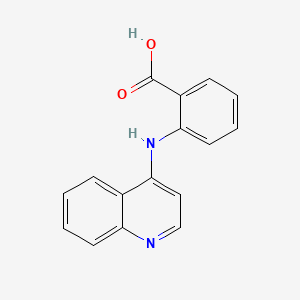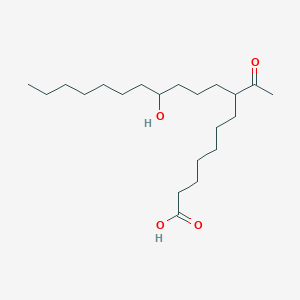
8-Acetyl-12-hydroxynonadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Acetyl-12-hydroxynonadecanoic acid is a chemical compound with the molecular formula C21H40O4 It is a fatty acid derivative that features both an acetyl group and a hydroxyl group on a long carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetyl-12-hydroxynonadecanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable long-chain fatty acid precursor.
Hydroxylation: Introduction of a hydroxyl group at the 12th carbon position. This can be achieved using reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Acetylation: The hydroxylated intermediate is then acetylated at the 8th carbon position using acetic anhydride (CH3CO)2O in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve:
Large-Scale Hydroxylation: Utilizing continuous flow reactors to introduce the hydroxyl group efficiently.
Batch Acetylation: Conducting the acetylation step in large batch reactors to ensure uniformity and high yield.
Chemical Reactions Analysis
Types of Reactions
8-Acetyl-12-hydroxynonadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like Jones reagent (CrO3 in H2SO4).
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Jones reagent, room temperature.
Reduction: LiAlH4, anhydrous ether, reflux.
Substitution: SOCl2, pyridine, room temperature.
Major Products Formed
Oxidation: 8-Keto-12-hydroxynonadecanoic acid.
Reduction: 8-Hydroxy-12-hydroxynonadecanoic acid.
Substitution: 8-Chloro-12-hydroxynonadecanoic acid.
Scientific Research Applications
8-Acetyl-12-hydroxynonadecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in lipid metabolism and as a potential biomarker for certain diseases.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and cosmetics.
Mechanism of Action
The mechanism of action of 8-Acetyl-12-hydroxynonadecanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes involved in fatty acid metabolism, such as acetyl-CoA carboxylase.
Pathways: It can influence pathways related to lipid biosynthesis and degradation, potentially affecting cellular energy balance and membrane composition.
Comparison with Similar Compounds
Similar Compounds
8-Acetyl-12-hydroxyheptadecanoic acid: Similar structure but with a shorter carbon chain.
8-Acetyl-12-hydroxyhexadecanoic acid: Another similar compound with an even shorter carbon chain.
Uniqueness
8-Acetyl-12-hydroxynonadecanoic acid is unique due to its specific carbon chain length and the presence of both acetyl and hydroxyl functional groups, which confer distinct chemical and biological properties compared to its shorter-chain analogs.
Properties
CAS No. |
54314-98-6 |
|---|---|
Molecular Formula |
C21H40O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
8-acetyl-12-hydroxynonadecanoic acid |
InChI |
InChI=1S/C21H40O4/c1-3-4-5-6-10-15-20(23)16-12-14-19(18(2)22)13-9-7-8-11-17-21(24)25/h19-20,23H,3-17H2,1-2H3,(H,24,25) |
InChI Key |
CTAWNNLCPLSSPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCCC(CCCCCCC(=O)O)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


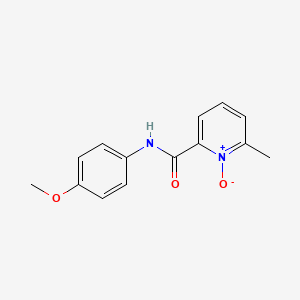
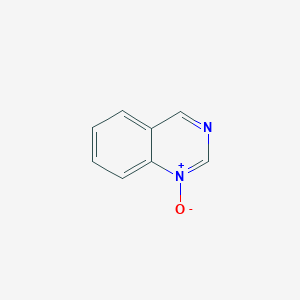

![Silane, trimethyl[(1-methyleneheptyl)oxy]-](/img/structure/B14646316.png)
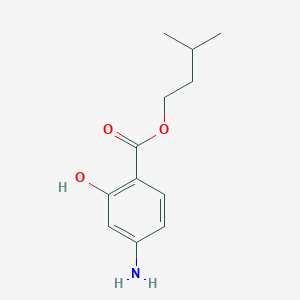
![4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline](/img/structure/B14646323.png)
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-isocyanato-1,3-thiazole](/img/structure/B14646325.png)
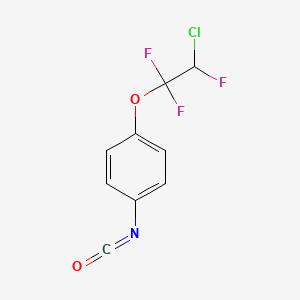
![2,5,8,11-Tetraoxa-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14646336.png)
![4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride](/img/structure/B14646343.png)
